2-(1-Azidoethoxy)ethoxy]acetic acid is a chemical compound with significant applications in biochemical research and synthesis. Its molecular formula is and it has a molecular weight of approximately 189.17 g/mol. This compound is classified under azido compounds, which are characterized by the presence of the azide functional group (-N₃). The azido group is known for its high reactivity, making it useful in various chemical reactions, particularly in click chemistry.
The synthesis of 2-(1-Azidoethoxy)ethoxy]acetic acid can be accomplished through several methods, primarily involving the derivatization of suitable precursors. One common method involves the reaction of an appropriate alcohol with sodium azide in the presence of a catalyst to introduce the azido group.
The molecular structure of 2-(1-Azidoethoxy)ethoxy]acetic acid features:
OC(=O)COCCN=[N+]=[N-].The compound participates in various chemical reactions, notably:
The mechanism of action for 2-(1-Azidoethoxy)ethoxy]acetic acid primarily revolves around its reactivity due to the azido functional group:
The applications of 2-(1-Azidoethoxy)ethoxy]acetic acid include:
This compound's unique properties make it a valuable tool in synthetic organic chemistry and biochemistry, facilitating advancements in drug discovery and molecular biology research.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: